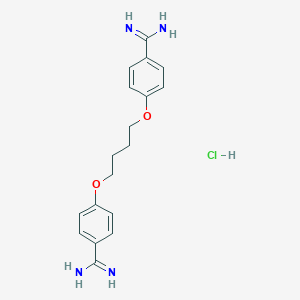
Ent-13-epi-12-acetoxymanoyl oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ent-13-epi-12-acetoxymanoyl oxide is a natural product that has been isolated from the bark of the Manilkara zapota tree. This molecule has shown promising results in various scientific research studies due to its unique structure and biological properties.
Mécanisme D'action
The mechanism of action of Ent-13-epi-12-acetoxymanoyl oxide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in the development and progression of diseases. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Ent-13-epi-12-acetoxymanoyl oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, it has been shown to modulate the immune system and reduce the risk of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ent-13-epi-12-acetoxymanoyl oxide in lab experiments is its natural origin. This molecule is extracted from the Manilkara zapota tree, which makes it a natural product. Additionally, it has shown promising results in various scientific research studies. However, one of the limitations of using this molecule in lab experiments is its complex structure. This can make it difficult to synthesize and analyze.
Orientations Futures
There are various future directions for the study of Ent-13-epi-12-acetoxymanoyl oxide. One of the future directions is the development of new synthesis methods that can result in higher yields. Additionally, the molecule can be studied further for its potential as a natural insecticide. Moreover, the molecule can be studied for its potential in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Finally, the molecule can be studied for its potential as a natural antioxidant and anti-inflammatory agent.
Conclusion:
Ent-13-epi-12-acetoxymanoyl oxide is a complex molecule that has shown promising results in various scientific research studies. It has potential as a natural insecticide and can be studied further for its potential in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Additionally, the molecule can be studied for its potential as a natural antioxidant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action and potential applications of this molecule.
Méthodes De Synthèse
Ent-13-epi-12-acetoxymanoyl oxide is a complex molecule that can be synthesized using various methods. One of the most common methods is the isolation of the molecule from the bark of the Manilkara zapota tree. However, this method is not efficient and can result in low yields. Another method involves the synthesis of the molecule using chemical reactions. This method is more efficient and can result in higher yields. However, it requires specialized equipment and knowledge of organic chemistry.
Applications De Recherche Scientifique
Ent-13-epi-12-acetoxymanoyl oxide has been studied extensively in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. The molecule has also been studied for its antioxidant and anti-inflammatory properties. Additionally, it has shown potential as a natural insecticide.
Propriétés
Numéro CAS |
122551-69-3 |
|---|---|
Formule moléculaire |
C4H10N4O |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
[(2R,3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-2-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-8-21(6)18(24-15(2)23)14-17-20(5)12-9-11-19(3,4)16(20)10-13-22(17,7)25-21/h8,16-18H,1,9-14H2,2-7H3/t16-,17+,18-,20-,21-,22+/m1/s1 |
Clé InChI |
KZMQJOCDCYRIJB-PACCEGMYSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCCC([C@H]3CC[C@@]2(O[C@]1(C)C=C)C)(C)C)C |
SMILES |
CC(=O)OC1CC2C3(CCCC(C3CCC2(OC1(C)C=C)C)(C)C)C |
SMILES canonique |
CC(=O)OC1CC2C3(CCCC(C3CCC2(OC1(C)C=C)C)(C)C)C |
Synonymes |
ent-13-epi-12-acetoxymanoyl oxide manoyl oxide F1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol](/img/structure/B221139.png)

![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate](/img/structure/B221180.png)
![Methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B221182.png)

![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)